molecular formula C10H13NO4 B12878531 Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate CAS No. 35620-60-1

Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate

Cat. No.: B12878531
CAS No.: 35620-60-1
M. Wt: 211.21 g/mol
InChI Key: GLWQPGOZTAQVIA-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate is a bicyclic compound with a nitrogen atom at the ring junction. It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities. This compound has a molecular formula of C10H13NO4 and a molecular weight of 211.2145 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate can be synthesized via a one-pot cycloaddition reaction of azomethine ylides, which are prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . When sarcosine is used instead of proline, functionalized spiropyrrolizines are obtained . The reaction conditions typically involve the use of water as a solvent and ethyl propiolate as a reactant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route involving azomethine ylides and dialkyl acetylenedicarboxylates can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can yield different functionalized pyrrolizine derivatives.

    Substitution: The compound can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques.

Major Products Formed

The major products formed from these reactions include functionalized pyrrolizine derivatives, which can have various biological activities and applications in medicinal chemistry .

Scientific Research Applications

Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Ethyl 2,3-dioxohexahydro-1h-pyrrolizine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the potential for diverse chemical modifications, making it a valuable compound for various scientific research applications.

Biological Activity

Ethyl 2,3-dioxohexahydro-1H-pyrrolizine-1-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C10H13NO4
  • Molecular Weight : 213.22 g/mol
  • CAS Number : 85801-37-2

The compound features a pyrrolizine ring structure, which is significant in many biological applications due to its ability to interact with various biological molecules.

1. Inhibition of Protein Tyrosine Kinases

Research indicates that compounds similar to this compound may act as inhibitors of protein tyrosine kinases (PTKs), which play critical roles in cellular signaling pathways involved in growth and differentiation. Inhibition of PTKs can modulate immune responses and is particularly relevant in the context of inflammatory diseases and autoimmune disorders .

2. Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer activity. The compound's ability to interfere with cell proliferation and induce apoptosis in cancer cells has been noted, making it a candidate for further investigation as a potential chemotherapeutic agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Protein Kinase InhibitionModulates immune cell activation
Anticancer ActivityInduces apoptosis in various cancer cells
CytotoxicityEffective against specific tumor types

Case Study: Anticancer Effects

In a study examining the effects of this compound on cancer cell lines, significant cytotoxic effects were observed against breast and ovarian cancer cells. The compound was found to disrupt the cell cycle and induce apoptosis through intrinsic pathways, highlighting its potential as an anticancer agent .

Properties

CAS No.

35620-60-1

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

ethyl 2,3-dioxo-5,6,7,8-tetrahydro-1H-pyrrolizine-1-carboxylate

InChI

InChI=1S/C10H13NO4/c1-2-15-10(14)7-6-4-3-5-11(6)9(13)8(7)12/h6-7H,2-5H2,1H3

InChI Key

GLWQPGOZTAQVIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2CCCN2C(=O)C1=O

Origin of Product

United States

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